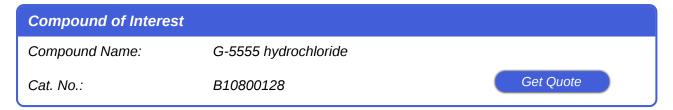


G-5555 Hydrochloride: A Comparative Guide to its Off-Target Kinase Profile

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the off-target kinase screening results for **G-5555 hydrochloride**, a potent and selective inhibitor of Group I p21-activated kinases (PAKs). [1][2][3] By presenting objective comparisons with alternative compounds and detailing supporting experimental data, this document serves as a critical resource for researchers investigating PAK signaling and developing targeted therapeutics.

Executive Summary

G-5555 hydrochloride is a high-affinity, orally bioavailable small molecule inhibitor targeting Group I PAKs, which include PAK1, PAK2, and PAK3.[1] These kinases are crucial nodes in signaling pathways that regulate cell proliferation, survival, and motility, making them attractive targets in oncology.[1] Developed as an improvement upon earlier compounds, G-5555 was optimized for potency, selectivity, and favorable pharmacokinetic properties, including reduced hERG channel activity.[1] Rigorous kinase selectivity screening reveals a highly specific profile, establishing G-5555 as a precise tool for studying PAK1 function.

Quantitative Kinase Selectivity Profile

G-5555 demonstrates high potency for its primary target, PAK1, with a dissociation constant (Ki) of 3.7 nM.[1][2][3] Its selectivity was extensively evaluated against a broad panel of 235 kinases.[1][2][4] At a concentration of 0.1 μ M, G-5555 inhibited only eight kinases other than PAK1 by more than 70%, highlighting its specificity.[1][2][4]



Primary Targets and Key Off-Targets of G-5555

Target Kinase	Potency (Ki/IC50)	Notes
PAK1 (Primary Target)	3.7 nM (Ki)	High-affinity primary target.
PAK2	11 nM (Ki)	Also a Group I PAK, potently inhibited.[2][3]
SIK2	9 nM (IC50)	Off-target kinase.[2]
KHS1	10 nM (IC50)	Off-target kinase.[2]
MST4	20 nM (IC50)	Off-target kinase.[2]
YSK1	34 nM (IC50)	Off-target kinase.[2]
MST3	43 nM (IC50)	Off-target kinase.[2]
Lck	52 nM (IC50)	Off-target kinase.[2]
pMEK (Cellular)	69 nM (IC50)	Functional cellular assay measuring downstream target inhibition.[1]
hERG Channel	>10 μM (IC50)	Negligible activity, indicating a low risk of cardiac toxicity.[1][2]

Comparison with Alternative PAK Inhibitor: FRAX1036

G-5555 was developed to address certain liabilities of earlier PAK inhibitors like FRAX1036, particularly its high basicity which was associated with off-target effects, including hERG channel activity.[5] While both are potent Group I PAK inhibitors, G-5555 exhibits superior biochemical potency and a more favorable safety profile.[5]

Biochemical and Cellular Potency: G-5555 vs. FRAX1036



Parameter	G-5555	FRAX1036
PAK1 Ki	3.7 nM	23.3 nM
PAK2 Ki	11 nM	72.4 nM
pMEK (S298) IC50	69 nM (in EBC1 cells)	Not explicitly reported, but cellular inhibition observed at 2.5-5 µM in MDA-MB-175 cells.

Note: Detailed broad-panel screening data for FRAX1036 is less publicly available, limiting a direct off-target comparison.[5]

Experimental Methodologies

The characterization of G-5555 involved robust biochemical and cell-based assays to determine its potency and selectivity.

Biochemical Kinase Inhibition Assay

Objective: To determine the direct inhibitory activity of G-5555 against a panel of purified kinases.

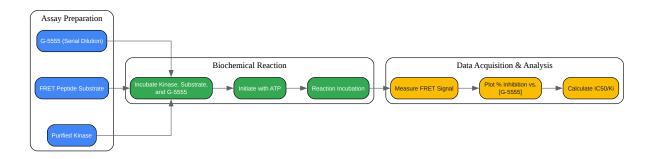
Methodology: A Fluorescence Resonance Energy Transfer (FRET)-based assay was employed.[1]

Protocol:

- Reaction Setup: A reaction mixture is prepared in a 384-well plate containing 50 mM HEPES (pH 7.5), 0.01% Brij-35, 10 mM MgCl₂, 1 mM EGTA, 2 μM FRET peptide substrate (e.g., Ser/Thr19 labeled with Coumarin and Fluorescein), and the respective kinase enzyme.[5]
- Inhibitor Addition: Serially diluted G-5555 is added to the reaction mixture and pre-incubated for a defined period (e.g., 10 minutes at 22°C).[5]
- Reaction Initiation: The enzymatic reaction is initiated by the addition of ATP to a final concentration appropriate for the specific kinase.[1][5]



- Incubation: The reaction is allowed to proceed for a set time (e.g., 60 minutes at 22°C).[5]
- Detection: Phosphorylation of the peptide substrate by the kinase leads to a conformational change that disrupts FRET. The resulting change in the fluorescence signal is measured to quantify the rate of phosphorylation.[1]
- Data Analysis: IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. Ki values are subsequently determined from these measurements.[1]



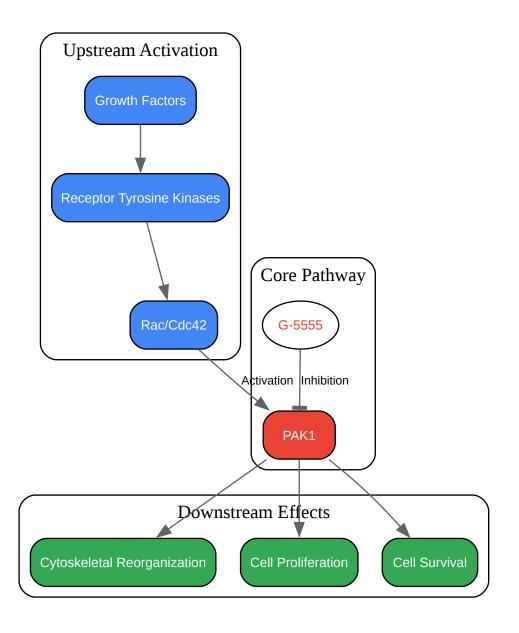
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Caption: Workflow for Biochemical Kinase Inhibition Assay.

PAK1 Signaling Pathway Context

G-5555 inhibits Group I PAKs, which are key effectors downstream of small GTPases like Rac and Cdc42. These pathways are integral to regulating the cytoskeleton, cell motility, survival, and proliferation.





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Caption: Simplified PAK1 Signaling Pathway and Point of Inhibition.

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